1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol is a complex organic compound that features both indole and benzimidazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Vorbereitungsmethoden
The synthesis of 1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol involves several steps:
Starting Materials: The synthesis begins with 2-methyl-1H-indole and 1H-benzimidazole.
Formation of Intermediate: The indole derivative is first reacted with a suitable alkylating agent to introduce the benzimidazole moiety.
Final Step: The intermediate is then subjected to a reaction with 2-propanol under specific conditions to yield the final product.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, possibly using catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings, introducing different functional groups.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides .
Wissenschaftliche Forschungsanwendungen
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol involves its interaction with specific molecular targets. The indole and benzimidazole moieties allow the compound to bind to enzymes or receptors, potentially inhibiting or activating their functions. This interaction can modulate various biological pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole and benzimidazole derivatives:
Indole-3-carbinol: Known for its anticancer properties.
Benzimidazole: Used in various antifungal and antiparasitic drugs.
2-methyl-1H-indole: A precursor in the synthesis of more complex indole derivatives.
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol is unique due to the combination of both indole and benzimidazole moieties in a single molecule, offering a broader range of biological activities .
Eigenschaften
Molekularformel |
C20H21N3O |
---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-[2-[(2-methyl-1H-indol-3-yl)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H21N3O/c1-13(24)12-23-19-10-6-5-9-18(19)22-20(23)11-16-14(2)21-17-8-4-3-7-15(16)17/h3-10,13,21,24H,11-12H2,1-2H3 |
InChI-Schlüssel |
ACJJCESCDWZALG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.